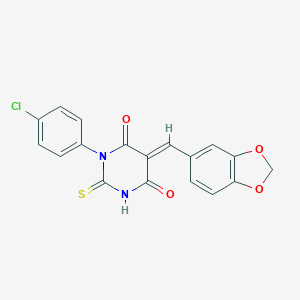![molecular formula C18H15NO4 B421907 (4Z)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B421907.png)
(4Z)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzylidene group substituted with two methoxy groups at the 2 and 5 positions, linked to an oxazol-5-one ring system. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 2,5-dimethoxybenzaldehyde with 2-phenyl-4H-oxazol-5-one. The reaction is often carried out in the presence of a base, such as piperidine, and a solvent like toluene. The reaction conditions may include heating the mixture to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(4Z)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent dye for labeling cellular components.
Medicine: Explored for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of (4Z)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The compound’s methoxy and benzylidene groups can interact with cellular components, leading to various biological effects. For example, its fluorescent properties make it useful for labeling lipid droplets in cells . Additionally, its antimicrobial activity may involve disrupting bacterial cell membranes or interfering with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-benzylidene-rhodanine: Similar structure with a rhodanine ring instead of an oxazol-5-one ring.
2,5-Dimethoxy-benzylidene-malononitrile: Contains a malononitrile group instead of an oxazol-5-one ring.
Uniqueness
(4Z)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and biological activity. Its oxazol-5-one ring system differentiates it from other similar compounds, providing unique properties for various applications.
Properties
Molecular Formula |
C18H15NO4 |
|---|---|
Molecular Weight |
309.3g/mol |
IUPAC Name |
(4Z)-4-[(2,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H15NO4/c1-21-14-8-9-16(22-2)13(10-14)11-15-18(20)23-17(19-15)12-6-4-3-5-7-12/h3-11H,1-2H3/b15-11- |
InChI Key |
HIPBGLRLKCZQDO-PTNGSMBKSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
solubility |
0.8 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


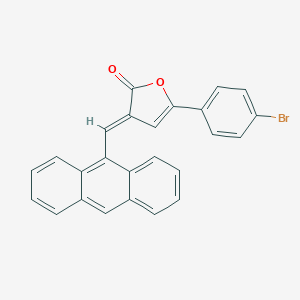
![1,7-Bis(4-chlorophenyl)-4-{2-nitrophenyl}-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B421827.png)
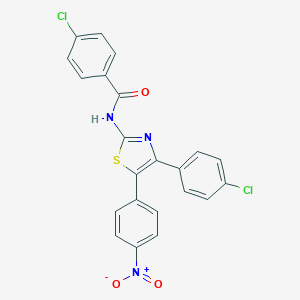
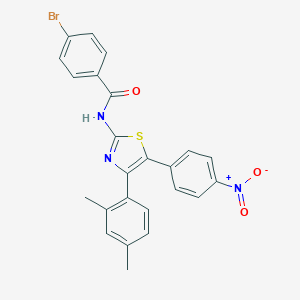
![4,8,9-Tris(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione](/img/structure/B421830.png)

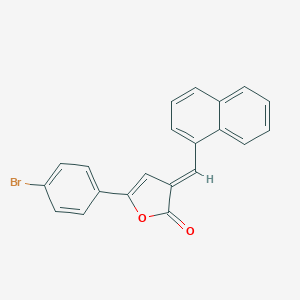
![1-(3-chlorophenyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B421834.png)
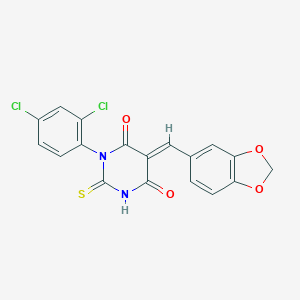
![(5E)-5-{[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1-(2,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B421839.png)

![1-(3-chlorophenyl)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B421845.png)
![(5E)-1-(4-chlorophenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B421846.png)
